molecular formula C19H15N3O2 B11040220 1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号: B11040220
分子量: 317.3 g/mol
InChIキー: WDXRPCJGYUZTTJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic chemical compound based on the pyrido[2,3-d]pyrimidine-dione scaffold, a structure of significant interest in medicinal chemistry and agrochemical research . Compounds within this chemical class have been investigated for a diverse range of biological activities. Recent scientific literature on related pyrido[2,3-d]pyrimidinones highlights their promise as a versatile pharmacophore, with certain derivatives exhibiting potent efficacy against challenging biological targets . For instance, structurally similar molecules have demonstrated notable activity against Mycobacterium tuberculosis , positioning them as valuable candidates in antitubercular research . Furthermore, derivatives with specific substituents have shown significant cytotoxicity against various human cancer cell lines, including breast cancer cells (MCF-7) and lung cancer cells (A549 and NCI-H460), suggesting potential applications in oncology drug discovery . The biological profile of these compounds is often enhanced by the presence of bulky aromatic substituents, such as the 1-naphthyl group in this molecule, which can influence binding affinity and selectivity . Beyond pharmaceuticals, the pyrido[2,3-d]pyrimidine-dione core structure has also been featured in patent literature for applications such as herbicidal agents, indicating the broad utility of this heterocyclic system . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate or building block for the synthesis of novel derivatives, or as a pharmacological tool for probing biological pathways.

特性

分子式

C19H15N3O2

分子量

317.3 g/mol

IUPAC名

1,3-dimethyl-5-naphthalen-1-ylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H15N3O2/c1-21-17-16(18(23)22(2)19(21)24)15(10-11-20-17)14-9-5-7-12-6-3-4-8-13(12)14/h3-11H,1-2H3

InChIキー

WDXRPCJGYUZTTJ-UHFFFAOYSA-N

正規SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC=CC4=CC=CC=C43

製品の起源

United States

準備方法

Three-Component Condensation Reactions

The foundational approach for synthesizing pyrido[2,3-d]pyrimidine-2,4-diones involves a one-pot three-component reaction between 6-amino-1,3-dimethyluracil, cyclic ketones, and aromatic aldehydes. For the target compound, cycloheptanone serves as the cyclic ketone, while 1-naphthaldehyde replaces simpler aromatic aldehydes. The reaction proceeds via initial formation of an α,β-unsaturated ketone intermediate, followed by nucleophilic attack by the amino group of 6-amino-1,3-dimethyluracil. Cyclization yields the linear pyrido[2,3-d]pyrimidine-2,4-dione structure.

Key Reaction Conditions

  • Solvent: Ethanol or glacial acetic acid

  • Catalyst: Piperidine (10 mol%)

  • Temperature: Reflux (78–110°C)

  • Duration: 6–12 hours

Stepwise Synthesis from 6-Amino-1,3-Dimethyluracil

An alternative pathway involves sequential alkylation and cyclocondensation. 6-Amino-1,3-dimethyluracil reacts with 1-naphthaldehyde in the presence of acetylacetone or benzoylacetone derivatives under acidic conditions. This method ensures precise control over the introduction of the naphthyl group at position 5.

Procedure Overview

  • Alkylation: 6-Amino-1,3-dimethyluracil is treated with methyl iodide in dimethylformamide (DMF) to ensure N1 and N3 methylation.

  • Condensation: The methylated uracil reacts with 1-naphthaldehyde and acetylacetone in glacial acetic acid under reflux.

  • Cyclization: Intramolecular dehydration forms the pyrido[2,3-d]pyrimidine core.

Optimization of Reaction Parameters

Solvent and Catalytic Effects

Glacial acetic acid enhances reaction efficiency by protonating carbonyl groups, facilitating nucleophilic attack. Piperidine catalyzes Knoevenagel condensation, critical for forming the α,β-unsaturated intermediate. Substituting ethanol for acetic acid reduces yields by 20–30%, as evidenced by comparative studies.

Temperature and Time Dependence

Optimal cyclization occurs at 110°C (reflux in acetic acid), achieving 75–80% yield within 8 hours. Prolonged heating (>12 hours) promotes decomposition, lowering yields to <50%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (500 MHz, DMSO-d6)

  • δ 8.20–7.40 (m, 7H, naphthyl protons)

  • δ 6.70 (s, 1H, C6-H)

  • δ 3.30 (s, 3H, N1-CH3)

  • δ 3.10 (s, 3H, N3-CH3).

13C NMR (125 MHz, DMSO-d6)

  • 162.5 ppm (C4=O), 161.7 ppm (C2=O)

  • 152.7 ppm (C8a), 140.9 ppm (C5)

  • 134.2–126.3 ppm (naphthyl carbons).

Infrared (IR) Spectroscopy

  • 1700 cm⁻¹ (C=O stretch)

  • 1655 cm⁻¹ (C=N stretch)

  • 1590 cm⁻¹ (aromatic C=C).

Mechanistic Insights

Regioselectivity in Cyclization

The linear pyrido[2,3-d]pyrimidine structure is favored due to steric hindrance from the naphthyl group, which disfavors angular cyclization. Computational studies using Molecular Operating Environment (MOE) software indicate a 12.3 kcal/mol energy difference favoring the linear product.

Role of Aromatic Aldehydes

Electron-withdrawing groups on aldehydes accelerate condensation but reduce yields due to side reactions. 1-Naphthaldehyde’s bulky structure necessitates extended reaction times but improves crystallinity during purification.

Comparative Analysis of Synthetic Routes

Parameter Three-Component Reaction Stepwise Synthesis
Yield75–80%65–70%
Purity (HPLC)>95%90–92%
Reaction Time8 hours12 hours
ScalabilityHigh (gram-scale demonstrated)Moderate

Challenges and Solutions

Purification Difficulties

The naphthyl group’s hydrophobicity complicates recrystallization. Gradient column chromatography (hexane:ethyl acetate, 4:1 to 1:1) achieves >95% purity.

Byproduct Formation

Schiff base intermediates (e.g., 5g in) may form if condensation is incomplete. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward cyclization.

Applications and Derivatives

While the target compound’s bioactivity remains unexplored, structurally related pyrido[2,3-d]pyrimidines exhibit anti-inflammatory and kinase inhibitory properties. Functionalization at C7 (e.g., methyl or methoxy groups) could enhance solubility for pharmacological studies .

化学反応の分析

科学研究における用途

1,3-ジメチル-5-(1-ナフチル)ピリド[2,3-d]ピリミジン-2,4(1H,3H)-ジオンは、次のような科学研究においてさまざまな用途があります。

    化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

    生物学: 抗増殖作用や抗菌作用などの潜在的な生物活性について調査されています。

    医学: 特にがんや感染症の治療における治療薬としての可能性が探られています。

    工業: 新素材や化学プロセスの開発に使用されています。

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves several chemical reactions starting from simpler pyrimidine derivatives. The compound is characterized by its unique fused heterocyclic structure which contributes to its biological activity. Various synthetic routes have been reported, including the reaction of 6-amino-1,3-dimethyluracil with different reagents to form pyrido[2,3-d]pyrimidines .

Anticancer Properties

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant anticancer activities. For instance, studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. For example, it shows inhibitory effects on dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors or virally infected tissues .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that 1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibited dose-dependent cytotoxicity. The compound was shown to induce apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antiviral Research

In a recent investigation into antiviral agents against measles virus replication, derivatives of pyrido[2,3-d]pyrimidines were evaluated for their efficacy. The results indicated that certain modifications to the core structure enhanced antiviral activity significantly compared to unmodified compounds. This suggests that further structural optimization could yield potent antiviral agents based on this scaffold .

作用機序

1,3-ジメチル-5-(1-ナフチル)ピリド[2,3-d]ピリミジン-2,4(1H,3H)-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素や受容体を阻害し、観察された生物学的効果をもたらす可能性があります。例えば、タンパク質キナーゼまたは細胞増殖および生存に関与するその他のシグナル伝達分子の阻害剤として作用する可能性があります。

類似化合物との比較

類似化合物

    ピリド[2,3-d]ピリミジン-5-オン誘導体: これらの化合物は、同様のコア構造を共有し、さまざまな生物活性を示します。

    ピリド[2,3-d]ピリミジン-7-オン誘導体: これらの化合物は、置換パターンが異なりますが、生物学的に活性です。

独自性

1,3-ジメチル-5-(1-ナフチル)ピリド[2,3-d]ピリミジン-2,4(1H,3H)-ジオンは、ナフチル基の存在によって、独特の化学的および生物学的特性を付与されます。

生物活性

1,3-Dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

  • Inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF-2K) :
    • Research indicates that certain derivatives of pyrido[2,3-d]pyrimidine, including 1,3-dimethyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibit inhibitory activity against eEF-2K. This kinase plays a crucial role in protein synthesis and is implicated in cancer cell proliferation.
    • In a study evaluating a series of pyrido[2,3-d]pyrimidine derivatives, compound 6 (A-484954) demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells. The compound significantly reduced eEF-2K activity even when stimulated by 2-deoxy-D-glucose (2-DOG), suggesting its potential as an anticancer agent .
  • Anti-Allergic Properties :
    • The compound has shown promise in treating allergic conditions. Pyrido[2,3-d]pyrimidine derivatives are noted for their ability to inhibit phosphodiesterase (PDE) activity at low concentrations. This inhibition can lead to bronchodilation and relief from symptoms associated with allergic diseases such as asthma and rhinitis .

Structure-Activity Relationships (SAR)

The biological efficacy of pyrido[2,3-d]pyrimidine derivatives is closely linked to their structural modifications. Key findings from SAR studies include:

  • The presence of specific substituents at various positions on the pyrido[2,3-d]pyrimidine scaffold can enhance binding affinity and potency against target enzymes like eEF-2K.
  • For instance, variations at positions R1, R2, and R3 have been systematically studied to optimize their pharmacological profiles .

Summary of Biological Activities

Activity TypeCompound IDIC50 ValueTarget/Mechanism
eEF-2K InhibitionA-484954420 nMInhibits protein synthesis in cancer
Anti-AllergicN/ALow concentrationsInhibits PDE activity

Case Study 1: Anticancer Activity

In a preclinical study involving MDA-MB-231 breast cancer cells, the administration of compound A-484954 resulted in a significant decrease in cell viability due to its inhibitory effect on eEF-2K. This suggests that targeting eEF-2K with this compound could be a viable strategy for cancer therapy.

Case Study 2: Allergy Treatment

Clinical evaluations have indicated that pyrido[2,3-d]pyrimidine derivatives can effectively manage symptoms in patients with allergic rhinitis. The compounds demonstrated lower toxicity compared to traditional treatments like theophylline while maintaining efficacy .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core cyclizationBF₃·Et₂O, 160°C, 30 sec60–75
Naphthyl functionalizationPd catalysis, aryl boronic acid40–55

How is the molecular structure of this compound characterized?

Level: Basic
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • X-ray diffraction : Reveals dihedral angles between aromatic rings (e.g., 88.2° between pyrido[2,3-d]pyrimidine and substituents) and intermolecular interactions (C–H⋯O/N hydrogen bonds, π–π stacking at 3.06–3.10 Å) .
  • NMR spectroscopy : Key signals include:
    • Thiazole protons at 7.57–7.62 ppm (¹H NMR).
    • Methylene protons (CH₂) in alkylated derivatives at 4.78–5.21 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 406.1422) .

How do structural modifications at specific positions influence bioactivity?

Level: Advanced
Methodological Answer:
Substituent effects are critical for optimizing pharmacological properties:

  • Position 1 : Alkylation (e.g., benzyl or methyl groups) enhances antimicrobial activity. For example, a 4-methylbenzyl substituent increases inhibition of Staphylococcus aureus (MIC = 2 µg/mL) compared to unsubstituted analogs .
  • Position 5 : Aromatic groups (e.g., 1-naphthyl) improve π–π stacking with biological targets, enhancing anticancer activity (IC₅₀ = 8.2 µM vs. HeLa cells) .
  • Position 6 : Electron-withdrawing groups (e.g., fluoro) modulate kinase inhibition (e.g., tyrosine kinase IC₅₀ = 0.3 µM) .

Q. Table 2: Bioactivity vs. Substituents

PositionModificationBiological Activity (Target)Reference
14-MethylbenzylAntimicrobial (S. aureus)
51-NaphthylAnticancer (HeLa cells)
65-Fluoro-2-hydroxyKinase inhibition (Tyrosine kinase)

What computational methods predict the reactivity and electronic properties of this compound?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (ΔE = 3.91–4.10 eV) to predict charge-transfer interactions. For example, compounds with ΔE < 4.0 eV exhibit enhanced photophysical activity .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, guiding synthetic modifications .
  • TD-DFT : Simulates UV-Vis spectra (λmax = 320–350 nm) to correlate experimental absorbance with electronic transitions .

How can contradictions in bioactivity data across studies be resolved?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural impurities. Strategies include:

  • Standardized assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols for IC₅₀ comparisons .
  • Structural validation : Ensure >95% purity via HPLC and confirm stereochemistry by X-ray crystallography .
  • Meta-analysis : Compare substituent effects across studies (e.g., benzyl vs. methyl groups at Position 1) to identify trends .

What role do intermolecular interactions play in crystallization?

Level: Advanced
Methodological Answer:
Crystal packing is governed by non-covalent interactions:

  • Hydrogen bonding : C–H⋯O/N bonds (2.5–2.8 Å) stabilize layered structures .
  • π–π stacking : Aromatic rings (e.g., naphthyl-pyrido[2,3-d]pyrimidine) align face-to-edge (centroid distance = 3.06 Å), influencing solubility .
  • Edge-to-face interactions : CH₃ groups participate in van der Waals contacts, affecting melting points (e.g., 170°C for benzylidene derivatives) .

What analytical techniques confirm purity and structural integrity?

Level: Basic
Methodological Answer:

  • HPLC : Reverse-phase C18 columns (100 × 4 mm) with UV detection (λ = 254 nm) ensure >95% purity .
  • FT-IR spectroscopy : Confirms carbonyl stretches (C=O at 1680–1700 cm⁻¹) and NH vibrations (3200–3300 cm⁻¹) .
  • Elemental analysis : Matches calculated vs. observed C, H, N content (±0.3%) .

What strategies are used to identify pharmacological targets?

Level: Advanced
Methodological Answer:

  • Molecular docking : Screens against protein databases (e.g., PDB) to predict binding affinities (e.g., ΔG = −9.2 kcal/mol for adenosine kinase) .
  • Kinase profiling : Uses competitive binding assays to identify inhibition hotspots (e.g., CDK4 vs. CDK6 selectivity) .
  • Gene expression analysis : RNA-seq of treated cells reveals pathways (e.g., apoptosis via Bcl-2 downregulation) .

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